(4-methylphenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone
Description
The compound “(4-methylphenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone” features a 1,4-benzothiazine core modified with two sulfonyl oxygen atoms (1,1-dioxido group). The benzothiazine ring is substituted at position 4 with a 3-(methylsulfanyl)phenyl group and at position 2 with a 4-methylphenyl methanone moiety.
Properties
IUPAC Name |
(4-methylphenyl)-[4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3S2/c1-16-10-12-17(13-11-16)23(25)22-15-24(18-6-5-7-19(14-18)28-2)20-8-3-4-9-21(20)29(22,26)27/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXGMABSLHJFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylphenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazine core, followed by the introduction of the 4-methylphenyl and 3-(methylsulfanyl)phenyl groups. Common reagents used in these reactions include sulfur, amines, and various aromatic compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(4-methylphenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups to the molecule .
Scientific Research Applications
It appears the query is for information on "(4-methylphenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone," but the search results describe a similar compound, {6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone . Because of the similarity, the following information may still be relevant.
{6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone is a complex organic molecule with a benzothiazine core and multiple functional groups. The presence of a fluorine atom, a methylsulfanyl group, and a methanone moiety gives the compound unique chemical properties and potential biological activities. The structure suggests it may interact with various biological targets, making it a candidate for pharmacological investigation.
Potential Applications
- Lead Compound for Drug Development The compound's unique structure may allow it to act on biological systems.
- Medicinal Chemistry Research indicates that similar compounds exhibit antimicrobial, anti-inflammatory, and anticancer properties. Benzothiazine derivatives have demonstrated significant inhibition against various cancer cell lines and microbial strains.
Interaction Studies
Interaction studies are crucial to understanding how this compound affects biological systems. Preliminary studies could involve:
- Enzyme inhibition assays to determine the compound's ability to inhibit specific enzymes.
- Receptor binding studies to assess its affinity for various receptors.
- Cell-based assays to evaluate its effects on cellular functions.
Synthesis
The synthesis of {6-fluoro-4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone can be achieved through multicomponent reactions (MCRs), which are efficient for creating complex molecules in fewer steps compared to traditional methods. MCRs allow for high atom economy and reduced waste. Common synthetic strategies might include:
- Diels-Alder reactions
- Suzuki-Miyaura couplings
- Click chemistry
Mechanism of Action
The mechanism of action of (4-methylphenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or interact with cellular receptors to induce therapeutic responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular properties, and inferred biological or physicochemical characteristics:
| Compound Name (IUPAC) | Substituents (R1, R2) | Molecular Formula | Molecular Weight | Key Properties/Inferences | Reference |
|---|---|---|---|---|---|
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | R1: 4-butylphenyl; R2: phenyl | C25H23NO3S | 417.523 | Higher hydrophobicity (logP) due to butyl group; potential for enhanced membrane permeation | |
| 6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-ylmethanone | R1: hydroxy; R2: methoxyphenyl | C22H16O4S | 376.425 | Increased polarity from hydroxyl groups; likely improved aqueous solubility | |
| {4-[4-(Dimethylamino)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone | R1: dimethylamino; R2: fluorophenyl | C23H21FN2O2S | ~434.5 (estimated) | Fluorine enhances metabolic stability; dimethylamino group may influence electronic properties and binding | |
| 4-(4-Butylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | R1: butylphenyl; R2: methoxyphenyl | C26H24FNO4S | 465.5 | Larger molecular weight; methoxy group balances lipophilicity and solubility | |
| Phenyl[4-(phenylsulfanyl)phenyl]methanone | R1: phenylsulfanyl; R2: phenyl | C19H14OS2 | ~322.4 (estimated) | High sulfur content increases lipophilicity; potential for cysteine-targeted interactions | |
| (4-Methoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | R1: 3-methoxyphenyl; R2: methoxyphenyl | C23H19NO5S | 421.5 | Electron-donating methoxy groups may reduce reactivity but improve solubility | |
| Target Compound : (4-methylphenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone | R1: 3-(methylsulfanyl)phenyl; R2: 4-methylphenyl | ~C23H19NO3S2 (estimated) | ~445.5 (estimated) | Moderate lipophilicity (methylsulfanyl vs. methoxy); sulfonyl group enhances stability; potential for thiol-mediated bioactivity | N/A |
Structural and Electronic Comparisons
- Sulfur-Containing Groups : The methylsulfanyl group in the target compound (C-S-CH3) is less polar than the sulfonyl (SO2) group but more lipophilic than methoxy (-OCH3) or hydroxyl (-OH) substituents in analogs . This may favor interactions with hydrophobic enzyme pockets or cell membranes.
- Sulfonyl Group : The 1,1-dioxido benzothiazine core is common across analogs, contributing to electron-withdrawing effects and possibly stabilizing the molecule against oxidative degradation .
Physicochemical and Pharmacokinetic Insights
- Molecular Weight : The target compound (~445.5 g/mol) falls within the range of bioactive small molecules, though higher than some analogs (e.g., 376.425 g/mol in ), which may influence bioavailability.
- Metabolic Stability : Fluorine in analogs like improves resistance to cytochrome P450-mediated metabolism. The target compound lacks fluorine but may derive stability from the sulfonyl group.
Biological Activity
The compound (4-methylphenyl){4-[3-(methylsulfanyl)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone , also known by its CAS number 1114872-23-9 , is a complex organic molecule with potential biological activities. This article aims to explore its biological activity based on available research findings, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 439.5 g/mol . The structure features a benzothiazine core, which is known for various pharmacological properties.
Research on similar compounds in the benzothiazine family suggests that they may exhibit antimicrobial , anti-inflammatory , and antioxidant activities. The presence of the methylsulfanyl group is particularly interesting as sulfur-containing compounds often demonstrate unique biological properties.
1. Antimicrobial Activity
Studies have shown that thiazolidinone derivatives can inhibit the activity of acetylcholinesterase (AChE), which is crucial for neurotransmission. A related compound demonstrated an IC50 value of 3.11 μM against AChE isoforms in vitro, indicating strong potential for neurological applications .
2. Anti-inflammatory Effects
Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. For instance, derivatives of benzothiazine were reported to possess significant COX inhibitory activity, suggesting that our compound could also exhibit similar properties .
3. Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. One study noted that certain thiazolidinones exhibited cytostatic effects against pancreatic cancer cells, indicating potential for anticancer applications .
Case Study 1: Acetylcholinesterase Inhibition
A study focused on thiazolidinones derived from methylthio compounds reported that these molecules could inhibit AChE activity effectively. The kinetic parameters indicated a mixed inhibition mechanism, which may be relevant for neurodegenerative disease therapies .
Case Study 2: Antimicrobial Evaluation
Another investigation evaluated a series of benzothiazine derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that specific modifications in the structure significantly enhanced antibacterial efficacy .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound, and how can purity be ensured?
Methodological Answer:
The compound can be synthesized via multistep organic reactions. A common approach involves:
- Friedel-Crafts acylation or thia-Michael addition to introduce the benzothiazin-dioxide moiety ( ).
- Use of spectroscopic-grade solvents (e.g., toluene, DMSO, acetonitrile) to minimize side reactions ().
- Purification via column chromatography or recrystallization, with purity verified by HPLC (≥95%) ( ).
- Quality control using NMR (1H/13C) and mass spectrometry to confirm structural integrity ().
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions and detect impurities (e.g., residual solvents) ().
- Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns ().
- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable ().
- FTIR : To identify functional groups (e.g., sulfonyl, carbonyl) ( ).
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates ().
- Catalyst Selection : Electrochemical or Lewis acid catalysts (e.g., AlCl3) for regioselective thia-Michael additions ().
- Temperature Control : Low temperatures (−20°C to 0°C) reduce side reactions during sulfonation ( ).
- Reaction Monitoring : TLC or in-situ IR to track progress and adjust stoichiometry dynamically.
Advanced: How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
- Variable-Temperature NMR : Resolve dynamic rotational isomers causing unexpected splitting ().
- 2D NMR (COSY, NOESY) : Clarify through-space and through-bond correlations for ambiguous signals ( ).
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G*) ().
- Cross-Validation : Use complementary techniques like XRD or UV-Vis to confirm electronic transitions ().
Advanced: What computational methods predict the compound’s electronic properties and reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry and calculate dipole moments, HOMO-LUMO gaps, and electrostatic potential maps ().
- Molecular Dynamics (MD) : Simulate solvation effects and ligand-protein interactions for drug design applications ().
- TD-DFT : Predict UV-Vis absorption spectra to guide photophysical studies ().
Reference:
Advanced: How does the methylsulfanyl group influence the compound’s chemical and biological activity?
Methodological Answer:
- Electronic Effects : The –SMe group acts as an electron donor, altering redox potentials and stabilizing charge-transfer states ().
- Steric Effects : Enhances steric hindrance, affecting binding affinity in enzyme inhibition assays ( ).
- Metabolic Stability : Sulfur-containing groups may improve resistance to oxidative degradation in biological systems ( ).
- Comparative Studies : Synthesize analogs (e.g., –OMe, –Cl) and compare activity in dose-response assays.
Advanced: What strategies mitigate challenges in functionalizing the benzothiazin-dioxide core?
Methodological Answer:
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) to shield reactive sites during sulfonation ( ).
- Directed Ortho-Metalation : Introduce substituents regioselectively using directing groups (e.g., –CONHR) ().
- Microwave-Assisted Synthesis : Accelerate slow steps (e.g., cyclization) while minimizing decomposition ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
